molecular formula C15H13FN4O2S B11464381 4-Fluoro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

4-Fluoro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B11464381
M. Wt: 332.4 g/mol
InChI Key: FHULZLGJUVPCLB-UHFFFAOYSA-N
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Description

4-Fluoro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom and the thiadiazolo[3,2-a]pyrimidine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]-. This reaction is often carried out under solvent-free conditions using microwave irradiation, which promotes the formation of the desired product efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-Fluoro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Pyrimidine Derivatives: Compounds with the pyrimidine core also show diverse biological activities and are used in medicinal chemistry.

Uniqueness

The uniqueness of 4-Fluoro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide lies in its specific combination of the fluorine atom, thiadiazolo[3,2-a]pyrimidine core, and benzamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C15H13FN4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

4-fluoro-N-(5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C15H13FN4O2S/c1-2-3-12-19-20-14(22)11(8-17-15(20)23-12)18-13(21)9-4-6-10(16)7-5-9/h4-8H,2-3H2,1H3,(H,18,21)

InChI Key

FHULZLGJUVPCLB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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